

Unveiling the Molecular intricacies of Chaparrin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chaparrin

Cat. No.: B1207505

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Introduction

Chaparrin, a naturally occurring quassinoid isolated from the plant family Simaroubaceae, has garnered significant scientific interest for its diverse biological activities, including potent antimalarial and potential anticancer properties. This technical guide provides an in-depth overview of the chemical structure of **Chaparrin**, summarizes key quantitative bioactivity data, details relevant experimental protocols, and explores its interactions with cellular signaling pathways.

Chemical Structure and Properties

Chaparrin is a complex triterpenoid characterized by a highly oxygenated pentacyclic skeleton. Its systematic IUPAC name is (1S,4R,5R,6R,7S,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.0^{1,7}.0^{4,19}.0^{13,18}]nonadec-14-en-9-one.

Table 1: Chemical and Physical Properties of **Chaparrin**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₂₀ H ₂₈ O ₇ | [1][2][3] |
| Molecular Weight | 380.43 g/mol | [2][3] |
| CAS Number | 4616-50-6 | [3] |
| InChIKey | SYRCAVSNPCUQCQ-ZKNGBWAJSA-N | [1] |
| SMILES | C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO--INVALID-LINK--([C@@H]4[C@@]5(--INVALID-LINK--C(=C--INVALID-LINK--O)C)C)O | [1] |

Quantitative Bioactivity Data

Chaparrin has demonstrated significant inhibitory activity against various pathogens and cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound.

Table 2: Reported IC₅₀ Values for **Chaparrin**

| Target/Cell Line | Activity | IC ₅₀ Value (μM) | Reference |
|--|--------------|--|-----------|
| Plasmodium falciparum (3D7, chloroquine-sensitive) | Antimalarial | Not explicitly stated, but noted to have high activity | [1] |
| Plasmodium falciparum (Dd2, multidrug-resistant) | Antimalarial | Not explicitly stated, but noted to have high activity | [1] |
| Human Cancer Cell Lines | Anticancer | Specific values not consistently reported in initial screens | |

Further research is required to establish a comprehensive panel of IC₅₀ values against various human cancer cell lines.

Experimental Protocols

The determination of IC₅₀ values is crucial for evaluating the potency of **Chaparrin**. A generalized protocol for an in vitro cytotoxicity assay, such as the MTT assay, is outlined below.

Protocol: Determination of IC₅₀ by MTT Assay

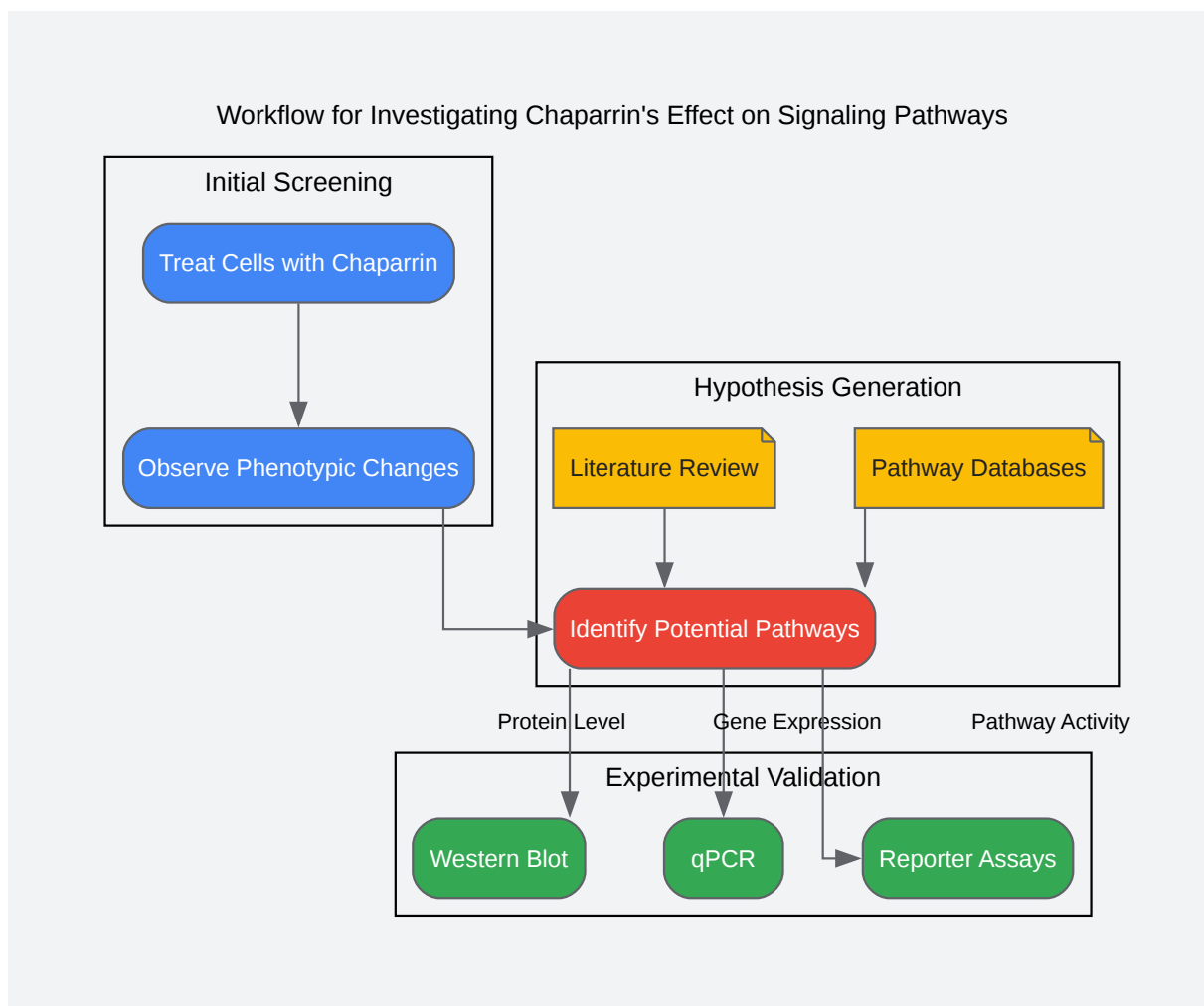
- Cell Seeding:
 - Culture human cancer cells in appropriate media and conditions.
 - Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of **Chaparrin** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **Chaparrin** stock solution to create a range of concentrations.
 - Treat the cells with the different concentrations of **Chaparrin** and include a vehicle control.
- Incubation:
 - Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
 - Incubate for a period to allow for the formation of formazan crystals by viable cells.
- Solubilization and Measurement:

- Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance of each well at a specific wavelength using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the **Chaparrin** concentration to generate a dose-response curve.
 - Determine the IC50 value from the curve, which represents the concentration of **Chaparrin** that inhibits cell growth by 50%.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Chaparrin** exerts its biological effects are still under investigation. However, based on the activities of other quassinoids and preliminary studies, potential target pathways include those involved in cell proliferation, apoptosis, and stress responses.

A logical workflow for investigating the signaling pathways affected by **Chaparrin** is presented below.



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References

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